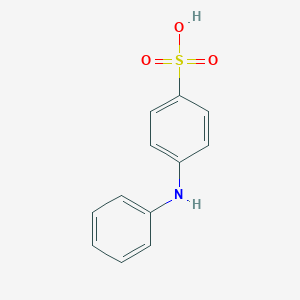

Diphenylamine Sulfonic Acid

Description

The exact mass of the compound Benzenesulfonic acid, 4-(phenylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73722. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-anilinobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKDWGUFDOYDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059234 | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Turns blue on light exposure; [Merck Index] | |

| Record name | N-Phenylsulfanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

101-57-5 | |

| Record name | Diphenylamine-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anilinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5XPH8BY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenylamine Sulfonic Acid: A Comprehensive Technical Guide to its Mechanism as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylamine sulfonic acid and its salts (typically sodium or barium) are vital redox indicators used extensively in analytical chemistry, particularly for titrations involving strong oxidizing agents like potassium dichromate and ceric sulfate. Unlike its parent compound, diphenylamine, the sulfonic acid derivative offers superior aqueous solubility and a sharper, more distinct endpoint, making it a more reliable indicator in various applications. This guide provides an in-depth exploration of its mechanism of action, quantitative properties, and detailed experimental protocols for its preparation and use.

Core Mechanism of Action

The function of this compound as a redox indicator is based on a multi-stage oxidation process, where the compound undergoes a distinct and reversible color change upon reaching a specific electrode potential. The entire process is pH-independent.[1][2]

The mechanism involves two primary steps:

-

Initial Oxidation (Colorless to Colorless): The first stage is an irreversible oxidation of this compound to form diphenylbenzidine sulfonic acid. This intermediate product is colorless and remains in solution.[3][4] This initial step consumes a small amount of the oxidizing agent before any color change is observed.

-

Reversible Color Change (Colorless to Violet): The diphenylbenzidine sulfonic acid intermediate is then reversibly oxidized to a quinoid imine structure, known as diphenylbenzidine violet.[3][4] This final oxidized form is intensely colored, appearing as a deep violet or reddish-violet solution.[5][6][7] The reaction is reversible, meaning that if a reducing agent is introduced, the violet color will disappear as the compound returns to its colorless reduced form.

The overall reaction is as follows:

-

Reduced Form (Colorless) ⇌ Oxidized Form (Violet) + 2e⁻

The presence of the sulfonic acid group is a key modification from the simpler diphenylamine indicator. It confers greater solubility in aqueous media, preventing the precipitation of the indicator's various forms during titration, which was a significant drawback of diphenylamine.[4] This leads to a much sharper and more easily identifiable endpoint.

Visualization of the Redox Mechanism

The following diagram illustrates the sequential oxidation of this compound.

Caption: Oxidation pathway of this compound indicator.

Quantitative Data Summary

The key physicochemical properties of sodium diphenylamine-4-sulfonate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Common Name | Sodium Diphenylamine-4-Sulfonate | [5][6] |

| CAS Number | 6152-67-6 | [1][6][7] |

| Molecular Formula | C₁₂H₁₀NNaO₃S | [7] |

| Appearance (Reduced Form) | Colorless / Off-white to gray solid | [2][7] |

| Appearance (Oxidized Form) | Red-violet / Purple solution | [5][6][7] |

| Redox Potential (E₀ vs. SHE) | +0.84 V (in 1 M H₂SO₄) | [6] |

| λmax (Oxidized Form) | 555 nm | [8] |

Experimental Protocols

Preparation of the Indicator Solution

This protocol describes the preparation of a standard 0.2% (w/v) indicator solution from the sodium salt of diphenylamine-4-sulfonic acid.

Materials:

-

Sodium diphenylamine-4-sulfonate (solid)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Accurately weigh 0.2 g of sodium diphenylamine-4-sulfonate using an analytical balance.[9]

-

Transfer the weighed solid into a 100 mL volumetric flask.

-

Add approximately 50-70 mL of distilled water to the flask.

-

Swirl the flask gently to dissolve the solid completely. The solution should be clear.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a labeled, airtight bottle, protected from light.

Use in Redox Titration: Determination of Iron(II) with Potassium Dichromate

This protocol details the use of this compound as an indicator for the titration of ferrous iron (Fe²⁺) with a standard solution of potassium dichromate (K₂Cr₂O₇).

Reagents:

-

Standardized ~0.1 N Potassium Dichromate (K₂Cr₂O₇) solution

-

An unknown or sample solution containing Iron(II)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Phosphoric Acid (H₃PO₄), 85%

-

This compound indicator solution (0.2%)

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the Iron(II) sample solution into a 250 mL conical flask.

-

Carefully add 10 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid to the flask. The phosphoric acid complexes with the Fe³⁺ ions formed during the titration, which sharpens the endpoint by lowering the formal potential of the Fe³⁺/Fe²⁺ couple.

-

Dilute the solution with approximately 50-100 mL of distilled water.

-

Add 2-3 drops of the this compound indicator solution to the flask. The solution should remain colorless or take on a very pale green hue from the Fe²⁺ ions.

-

Fill a burette with the standardized potassium dichromate solution and record the initial volume.

-

Titrate the Iron(II) solution with the potassium dichromate solution, swirling the flask continuously.

-

As the endpoint is approached, the solution may turn a transient grey or murky color.

-

The endpoint is reached when the addition of a single drop of the K₂Cr₂O₇ solution causes a sharp, permanent color change from colorless/grey to a distinct violet.[4]

-

Record the final volume of the titrant used.

-

Repeat the titration at least two more times for accuracy and calculate the average volume of titrant consumed.

Titration Workflow Visualization

The diagram below outlines the logical flow of a typical redox titration experiment using the indicator.

Caption: Workflow for the titration of Fe(II) with K₂Cr₂O₇.

References

- 1. gspchem.com [gspchem.com]

- 2. scribd.com [scribd.com]

- 3. Chrominfo: Redox indicator: Theory, Mechanism, Types, Use, Example, List [chrominfo.blogspot.com]

- 4. datapdf.com [datapdf.com]

- 5. academysavant.com [academysavant.com]

- 6. Diphenylamine-4-sulphonic acid sodium salt, 25 g, CAS No. 6152-67-6 | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

An In-depth Technical Guide to Diphenylamine Sulfonic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of diphenylamine sulfonic acid. The information is curated for professionals in research and development, with a focus on clarity and practical application. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for its use as a redox indicator is provided.

Chemical Structure and Identification

Diphenylamine-4-sulfonic acid is an organic compound derived from diphenylamine through sulfonation. The sulfonic acid group significantly increases its aqueous solubility compared to the parent molecule, making it suitable for use in aqueous titrations. It is commonly used as its sodium or barium salt.

Chemical Structure:

Molecular Formula: C₁₂H₁₁NO₃S[1]

InChI Key: HYKDWGUFDOYDGV-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound and its common salts are summarized below. These properties are crucial for its application in various chemical analyses.

| Property | Diphenylamine-4-sulfonic acid | Sodium Diphenylamine-4-sulfonate | Barium Diphenylamine-4-sulfonate |

| CAS Number | 101-57-5 | 6152-67-6[1] | 6211-24-1[2] |

| Molecular Weight | 249.29 g/mol | 271.27 g/mol [1] | 633.88 g/mol [2] |

| Appearance | - | Off-white to grey powder[1] | Solid[2] |

| Melting Point | 206 °C | >300 °C[3] | >300 °C[2] |

| Solubility in Water | - | Soluble[3], 820 g/L | Moderately soluble |

| pKa (Predicted) | -1.33 ± 0.50 | - | - |

| UV Absorption Max (λmax) | - | - | 290 - 295 nm in water[2] |

Redox Indicator Properties

This compound is a widely used redox indicator, particularly in titrations involving strong oxidizing agents like potassium dichromate. Its function is based on a distinct color change upon oxidation.

| Property | Value |

| Indicator Type | Redox Indicator |

| Reduced Form Color | Colorless[4] |

| Oxidized Form Color | Reddish-purple / Violet[4][5] |

| Transition Potential | ~ +0.84 V |

The color change is sharp and reversible, making it a reliable indicator for determining the endpoint of redox titrations.

Experimental Protocol: Redox Titration of Ferrous Iron with Potassium Dichromate

This section details the experimental methodology for the determination of ferrous iron (Fe²⁺) using a standardized solution of potassium dichromate (K₂Cr₂O₇) with this compound as the indicator.

Objective: To determine the concentration of a ferrous iron solution.

Materials:

-

Standard Potassium Dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)

-

Ferrous iron (Fe²⁺) solution of unknown concentration

-

Sulfuric Acid (H₂SO₄), concentrated

-

Phosphoric Acid (H₃PO₄), 85%

-

This compound indicator solution (0.2% w/v in water)

-

Burette, pipette, conical flasks, and other standard laboratory glassware

Procedure:

-

Preparation of the Analyte Solution:

-

Pipette a known volume (e.g., 25.00 mL) of the ferrous iron solution into a 250 mL conical flask.

-

Carefully add 10 mL of 1:1 sulfuric acid.

-

Add 5 mL of 85% phosphoric acid. The phosphoric acid complexes with the ferric ions (Fe³⁺) produced during the titration, preventing the yellow color of ferric ions from interfering with the endpoint detection.

-

Add 3-5 drops of the this compound indicator solution. The solution should be colorless or have a pale green tint.

-

-

Titration:

-

Fill the burette with the standard potassium dichromate solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Titrate the ferrous iron solution with the potassium dichromate solution dropwise while constantly swirling the flask.

-

As the endpoint is approached, the green color of the solution will deepen.

-

The endpoint is reached when the addition of a single drop of the dichromate solution causes the color to change sharply from green to a persistent violet-blue.[6]

-

Record the final burette reading.

-

-

Calculations:

-

Calculate the volume of potassium dichromate solution used.

-

Determine the moles of potassium dichromate reacted.

-

Using the stoichiometry of the reaction (Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O), calculate the moles of ferrous iron in the analyte solution.

-

Calculate the concentration of the ferrous iron solution.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Handle concentrated acids with extreme care in a fume hood.

-

Dispose of chemical waste according to institutional guidelines.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocol and the redox mechanism of the indicator.

Caption: Experimental workflow for the redox titration of Fe²⁺.

Caption: Redox mechanism of this compound indicator.

References

- 1. Sodium diphenylamine-4-sulfonate | C12H10NNaO3S | CID 517002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylamine-4-sulfonic acid barium salt redox indicator 6211-24-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academysavant.com [academysavant.com]

- 6. Computer Programs With Source Code: ESTIMATION OF FERROUS IRON (Redox Titrations) [allcomputerprograms.blogspot.com]

A Technical Guide to the Laboratory Synthesis and Purification of Diphenylamine Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of diphenylamine sulfonic acid, a vital reagent in various laboratory applications, including as a redox indicator. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflows.

Introduction

This compound and its salts are important analytical reagents, most notably utilized as indicators in redox titrations, where they exhibit a distinct color change from colorless to purple in an acidic medium.[1] The synthesis of this compound typically involves the sulfonation of diphenylamine. This guide details a common and effective method for its preparation and subsequent purification to achieve a grade suitable for sensitive analytical work.

Synthesis of this compound

The primary method for the synthesis of this compound is the direct sulfonation of diphenylamine using concentrated sulfuric acid.[2][3][4][5] The reaction involves the electrophilic substitution of a sulfonic acid group onto one of the phenyl rings of diphenylamine.

Chemical Reaction

The overall reaction is as follows:

(C₆H₅)₂NH + H₂SO₄ → C₆H₅NHC₆H₄SO₃H + H₂O

Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices described in the literature.[2][4][5]

Materials:

-

Diphenylamine

-

Concentrated sulfuric acid (>98%)

-

Deionized water

-

Barium hydroxide or Sodium carbonate (for purification)

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Heating mantle with stirring capability

-

Distillation apparatus (optional, for reduced pressure)

-

Beakers

-

Buchner funnel and vacuum flask

-

Filter paper

-

Drying oven

Procedure:

-

Sulfonation: In a suitable flask, carefully add diphenylamine to concentrated sulfuric acid. A typical ratio is approximately 1 kg of diphenylamine to 0.5 to 1.25 L of concentrated sulfuric acid.[2][4]

-

Heat the mixture with stirring to a temperature of 155-160°C.[2][4][5]

-

Maintain this temperature and, if possible, apply reduced pressure to facilitate the removal of water formed during the reaction.[2][4] The removal of about 550 ml of water for an 8 kg batch of diphenylamine over 1 hour has been reported.[2] The completeness of the sulfonation can be monitored by sampling and examining the reaction mixture.[2][4]

-

Hydrolysis: After the sulfonation is complete, cool the reaction mixture slightly and cautiously add water to hydrolyze any excess sulfonating agent. A typical procedure involves adding a volume of water 1-2 times that of the sulfonation product and maintaining a temperature of 120-125°C for 20-30 minutes with stirring.[4]

-

Precipitation of the Barium Salt (Purification Step 1): The crude this compound is often purified via its barium salt due to its differential solubility.[2][4][5]

-

Pour the hydrolysis mixture into a large volume of boiling water (10-15 times the volume of the mixture).[4]

-

While hot, add a hot solution of barium hydroxide (e.g., a 20-50 wt% solution).[2][4][5] The barium hydroxide serves to precipitate the excess sulfate as barium sulfate and neutralize the acid, forming the barium salt of this compound.

-

Allow the mixture to stand for 1-2 hours for complete precipitation.[4]

-

-

Isolation of the Barium Salt: Filter the hot solution to separate the precipitate (containing barium sulfate) from the filtrate containing the soluble barium diphenylamine sulfonate.[2][4]

-

Wash the filter cake with hot water and combine the filtrates.[2]

Purification of this compound

Further purification can be achieved by converting the barium salt to the sodium salt, which is often the commercially available form, or by recrystallization.

Conversion to Sodium Salt

Procedure:

-

Heat the combined filtrate containing the barium diphenylamine sulfonate to 80-90°C.[2]

-

Adjust the pH to 6-7 by adding a 10 wt% sodium carbonate solution. This precipitates barium carbonate.[2][5]

-

Filter the hot solution to remove the barium carbonate precipitate.[2]

-

To the filtrate, solid barium chloride can be added to precipitate any remaining sulfate ions, followed by filtration.[2] Alternatively, the direct addition of sodium carbonate will yield the sodium salt in solution.

-

Cool the solution to 5-10°C to crystallize the sodium diphenylamine sulfonate.[2]

-

Collect the crystals by filtration, wash with cold water to remove chlorides, and dry in a vacuum oven at 80-100°C.[2]

Recrystallization

For achieving high purity, especially for analytical applications, recrystallization is a crucial step. While specific solvents for this compound are not extensively detailed, general techniques for purifying similar compounds can be applied. The sodium salt is soluble in water and hot alcohol.[3]

General Recrystallization Protocol:

-

Dissolve the synthesized this compound (or its sodium salt) in a minimum amount of a suitable hot solvent (e.g., a water-ethanol mixture).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven at an appropriate temperature.

Data Presentation

The following table summarizes quantitative data gathered from various sources regarding the synthesis of this compound and its salts.

| Parameter | Value | Reference |

| Synthesis Reactant Ratio | ||

| Diphenylamine | 8 kg | [2] |

| Concentrated Sulfuric Acid | 5-10 L | [2] |

| Diphenylamine | 5 kg | [4] |

| Concentrated Sulfuric Acid | 4 L | [4] |

| Reaction Conditions | ||

| Sulfonation Temperature | 155-160°C | [2][4][5] |

| Hydrolysis Temperature | 120-125°C | [4] |

| Hydrolysis Time | 20-30 min | [4] |

| Purification Data | ||

| Yield (4,4'-diamino-diphenylamine-2-sulfonic acid) | 92% | [6] |

| Purity (4,4'-diamino-diphenylamine-2-sulfonic acid) | 98% | [6] |

Note: Yield and purity data for diphenylamine-4-sulfonic acid are not consistently reported in the surveyed literature; the provided data is for a related compound and serves as an example of what can be achieved in similar syntheses.

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound.

Safety Considerations

-

Concentrated sulfuric acid is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

The sulfonation reaction is exothermic and should be conducted in a well-ventilated fume hood.

-

Barium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis and purification of this compound can be readily achieved in a laboratory setting by following the protocols outlined in this guide. The key to obtaining a high-purity product lies in the careful control of reaction conditions and the meticulous execution of the purification steps. The provided workflows and data offer a solid foundation for researchers and scientists to produce this valuable analytical reagent.

References

- 1. academysavant.com [academysavant.com]

- 2. DIPHENYLAMINE-4-SULFONIC ACID BARIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CN105566177A - Preparation method of barium diphenylaminesulfonate - Google Patents [patents.google.com]

- 5. Preparation method of barium diphenylamine sulfonate - Eureka | Patsnap [eureka.patsnap.com]

- 6. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid - Google Patents [patents.google.com]

A Deep Dive into Diphenylamine Sulfonic Acid Salts: A Technical Guide for Researchers

An in-depth analysis of the sodium and barium salts of diphenylamine-4-sulfonic acid, pivotal redox indicators in analytical chemistry. This guide provides a comparative overview of their properties, detailed experimental protocols for their application in redox titrations, and a visualization of their reaction mechanisms.

Diphenylamine-4-sulfonic acid and its salts are indispensable tools in the arsenal of the modern researcher, particularly in the realm of analytical chemistry and drug development. Their pronounced and reversible color change upon oxidation makes them excellent indicators for quantifying oxidizing and reducing agents. This technical guide offers a detailed comparison of the sodium and barium salts of diphenylamine-4-sulfonic acid, equipping researchers, scientists, and drug development professionals with the critical information needed for their effective application.

Core Properties: A Comparative Analysis

While both the sodium and barium salts of diphenylamine-4-sulfonic acid serve as effective redox indicators, they exhibit notable differences in their physical and chemical properties. These distinctions, particularly in solubility, can influence the choice of indicator for a specific application.

| Property | Diphenylamine-4-sulfonic acid sodium salt | Diphenylamine-4-sulfonic acid barium salt |

| Molecular Formula | C₁₂H₁₀NNaO₃S | C₂₄H₂₀BaN₂O₆S₂ |

| Molecular Weight | 271.27 g/mol [1] | 633.88 g/mol [2][3] |

| Appearance | Off-white to grey powder[4] | White to grey crystalline powder[5][6] |

| Melting Point | >300 °C[7] | >300 °C[5][7] |

| Solubility in Water | 820 g/L[8] | 50 g/L (50 mg/mL)[9]. Note: Some sources describe it as moderately or slightly soluble[5][6][7]. |

| pH of Solution (10g/L) | 5.7 (at 20°C)[8] | 5.9 (at 20°C, slurry)[2][3][5] |

| Redox Potential | +0.86 V[7] | Not explicitly found |

| Stability | Stable. Incompatible with strong oxidizing agents and strong acids.[7] | Stable. Incompatible with mineral acids, organic acids, and strong oxidizing agents.[5][7] |

| Color (Reduced Form) | Colorless[10] | Colorless[11] |

| Color (Oxidized Form) | Reddish-purple/Violet[10] | Violet[11] |

The Mechanism of Redox Indication: A Visual Explanation

The utility of diphenylamine sulfonic acid salts as redox indicators stems from a distinct and reversible color change. The reaction proceeds through a two-step oxidation process. Initially, the colorless diphenylamine-4-sulfonic acid is oxidized to diphenylbenzidine-4,4'-disulfonic acid, which is also colorless. In the presence of excess oxidizing agent, this intermediate is further oxidized to a quinoid structure, diphenylbenzidine violet, which imparts a deep violet or reddish-purple color to the solution, signaling the endpoint of the titration.

Experimental Protocol: Titration of Ferrous Ions with Potassium Dichromate

This section provides a detailed methodology for the determination of ferrous ion (Fe²⁺) concentration using a standardized solution of potassium dichromate (K₂Cr₂O₇) with diphenylamine-4-sulfonic acid salt as the redox indicator.

Reagents and Solutions

-

Standard Potassium Dichromate Solution (0.1 N): Accurately weigh approximately 4.9 g of analytical grade K₂Cr₂O₇ (previously dried at 150-200°C for 2 hours and cooled in a desiccator) and dissolve it in distilled water to make exactly 1 liter of solution in a volumetric flask.

-

Ferrous Ammonium Sulfate Solution (approx. 0.1 N): Dissolve approximately 39.2 g of analytical grade ferrous ammonium sulfate hexahydrate (Mohr's salt) in a mixture of 800 mL of distilled water and 20 mL of concentrated sulfuric acid. Dilute with distilled water to a final volume of 1 liter.

-

Diphenylamine Sulfonate Indicator Solution (0.2% w/v): Dissolve 0.2 g of either the sodium or barium salt of diphenylamine-4-sulfonic acid in 100 mL of distilled water.

-

Sulfuric Acid (H₂SO₄): Concentrated and dilute solutions.

-

Phosphoric Acid (H₃PO₄): 85% solution.

Experimental Workflow

Step-by-Step Procedure

-

Preparation of the Analyte: Accurately pipette 25.00 mL of the ferrous ammonium sulfate solution into a 250 mL conical flask.

-

Acidification: Carefully add 200 mL of dilute sulfuric acid to the flask. The acidic medium is essential for the proper functioning of the indicator and the redox reaction.

-

Addition of Phosphoric Acid: Add 5 mL of 85% phosphoric acid. The phosphoric acid complexes with the ferric ions (Fe³⁺) formed during the titration, preventing them from imparting a yellow color that would obscure the endpoint. This complexation also lowers the reduction potential of the Fe³⁺/Fe²⁺ couple, making the endpoint sharper.

-

Addition of Indicator: Add 3-4 drops of the diphenylamine sulfonate indicator solution to the flask. The solution should initially be colorless or have a slight greenish tint due to the presence of Fe²⁺ ions.

-

Titration: Titrate the ferrous solution with the standard 0.1 N potassium dichromate solution from a burette. Add the titrant dropwise with constant swirling, especially as the endpoint is approached.

-

Endpoint Determination: The endpoint is reached when a single drop of the potassium dichromate solution causes a sharp and permanent color change from greenish to a deep violet-blue.

-

Data Recording and Calculation: Record the volume of the potassium dichromate solution used. Repeat the titration at least twice more to ensure concordant results. Calculate the normality and concentration of the ferrous ammonium sulfate solution using the formula: N₁V₁ = N₂V₂, where N₁ and V₁ are the normality and volume of the potassium dichromate solution, and N₂ and V₂ are the normality and volume of the ferrous ammonium sulfate solution.

Conclusion

The sodium and barium salts of diphenylamine-4-sulfonic acid are robust and reliable redox indicators with well-defined properties and mechanisms. While the sodium salt offers superior solubility, the barium salt remains a viable alternative for many applications. By understanding their comparative properties and adhering to detailed experimental protocols, researchers can confidently employ these indicators to achieve accurate and reproducible results in their analytical endeavors. This guide serves as a foundational resource, empowering scientists and professionals in drug development and other research fields to harness the full potential of these essential chemical tools.

References

- 1. Diphenylamine-4-sulfonic acid barium salt купить, цены на сайте! [dv-expert.org]

- 2. youtube.com [youtube.com]

- 3. balmumcukimya.com [balmumcukimya.com]

- 4. Diphenylamine-4-sulphonic acid sodium salt, 25 g, CAS No. 6152-67-6 | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 5. Mechanistic interpretation of the redox behaviour of diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diphenylamine-4-sulfonic acid barium salt | Chimtex [chimtex.com]

- 7. Diphenylamine-4-sulphonic acid sodium salt, 1 g, CAS No. 6152-67-6 | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. youtube.com [youtube.com]

- 11. labor.com.tr [labor.com.tr]

An In-Depth Technical Guide to the Principle of Color Change for Diphenylamine Sulfonic Acid Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the color change of diphenylamine sulfonic acid, a vital redox indicator. The document details the underlying chemical mechanisms, presents relevant quantitative data, and offers a detailed experimental protocol for its application in redox titrations, specifically the determination of ferrous iron with potassium dichromate.

Core Principle of Color Change

This compound is a widely used internal redox indicator that exhibits a sharp, reversible color change at a specific electrode potential. The principle of its color change is rooted in a two-step oxidation process. In its reduced form, this compound is colorless. Upon oxidation, it first undergoes a dimerization to form the colorless intermediate, N,N'-diphenylbenzidine-4,4'-disulfonic acid. This intermediate is then further oxidized to a quinoid structure, which is intensely colored, typically appearing as a reddish-purple or violet solution. This final colored form is responsible for the endpoint indication in a redox titration.

The sulfonation of the parent diphenylamine molecule is crucial as it significantly enhances its aqueous solubility, making it a more practical indicator than diphenylamine itself.[1]

The Redox-Driven Transformation: A Two-Step Mechanism

The color change of this compound is not a simple one-step process but a sequential oxidation that involves two distinct stages. The overall mechanism can be summarized as follows:

Step 1: Oxidation to a Colorless Intermediate

Initially, two molecules of this compound undergo an oxidative coupling to form N,N'-diphenylbenzidine-4,4'-disulfonic acid. This reaction involves the removal of two protons and two electrons. The resulting compound is still in a reduced state and remains colorless.

Step 2: Oxidation to the Colored Quinoid Form

The intermediate, N,N'-diphenylbenzidine-4,4'-disulfonic acid, is the species that acts as the true indicator. At the equivalence point of a titration, a slight excess of the oxidizing agent will further oxidize this intermediate. This second oxidation step involves the removal of another two protons and two electrons, leading to the formation of a conjugated system known as a quinoid structure. This extended conjugation is the chromophore responsible for the absorption of light in the visible region, resulting in the characteristic reddish-purple or violet color of the oxidized indicator.[2][3]

The overall reaction pathway is illustrated in the diagram below.

Quantitative Data

The utility of a redox indicator is defined by its standard electrode potential (E₀), which should lie between the potentials of the analyte and the titrant. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Conditions |

| Standard Electrode Potential (E₀) | +0.84 V | in 1 M H₂SO₄ |

| Color of Reduced Form | Colorless | - |

| Color of Oxidized Form | Reddish-Purple/Violet | - |

| λmax (Oxidized Form) | 555 nm | in 2N H₂SO₄ |

| λmax (in water) | 290-295 nm | Likely the reduced form[4][5] |

Experimental Protocol: Determination of Ferrous Iron with Potassium Dichromate

This section provides a detailed methodology for the titrimetric determination of ferrous iron (Fe²⁺) using a standardized solution of potassium dichromate (K₂Cr₂O₇) with this compound as the indicator.[6][7][8]

Reagents and Solutions

-

Standard Potassium Dichromate Solution (approx. 0.1 N): Accurately weigh approximately 4.9 g of analytical grade potassium dichromate (previously dried at 150-200°C for 2 hours and cooled in a desiccator) and dissolve it in distilled water to make exactly 1 L in a volumetric flask.

-

Sulfuric Acid (H₂SO₄): Concentrated and 1:1 (v/v) solution.

-

Phosphoric Acid (H₃PO₄): 85% (w/v).

-

Sodium Diphenylamine Sulfonate Indicator Solution (0.2% w/v): Dissolve 0.2 g of sodium diphenylamine sulfonate in 100 mL of distilled water.[9]

-

Ferrous Ammonium Sulfate Solution (or other Fe²⁺ sample): A solution containing an unknown concentration of ferrous ions.

Titration Procedure

-

Pipette a known volume (e.g., 25.00 mL) of the ferrous ion solution into a 250 mL conical flask.

-

Carefully add 20 mL of 1:1 sulfuric acid and 5 mL of 85% phosphoric acid. The phosphoric acid forms a colorless complex with the ferric ions (Fe³⁺) produced during the titration, which prevents the yellow color of Fe³⁺ from obscuring the endpoint and also lowers the electrode potential of the Fe³⁺/Fe²⁺ couple, ensuring a sharp color change of the indicator.[3]

-

Add 3-5 drops of the sodium diphenylamine sulfonate indicator solution.

-

Titrate the solution with the standard potassium dichromate solution from a burette. The initial green color of the solution is due to the presence of Cr³⁺ ions formed from the reduction of dichromate.

-

Continue the titration, with constant swirling, until the endpoint is reached. The endpoint is marked by the first appearance of a permanent, sharp color change from green to a deep reddish-purple or violet.[6]

-

Record the volume of potassium dichromate solution used.

-

Repeat the titration at least two more times to ensure concordant results.

Calculation

The concentration of ferrous iron can be calculated using the following stoichiometric relationship:

6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O

The following diagram illustrates the experimental workflow.

Conclusion

The color change of this compound is a well-defined process based on a two-step redox reaction. Its reliability, sharp endpoint, and enhanced solubility make it an indispensable tool in analytical chemistry, particularly for redox titrations involving strong oxidizing agents. Understanding the core principles of its mechanism, as detailed in this guide, is essential for its effective application in research and quality control settings.

References

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. datapdf.com [datapdf.com]

- 3. kfs.edu.eg [kfs.edu.eg]

- 4. gspchem.com [gspchem.com]

- 5. Diphenylamine-4-sulfonic acid barium salt redox indicator 6211-24-1 [sigmaaldrich.com]

- 6. ESTIMATION OF FERROUS IRON (Redox Titrations) | Computer Program With Source Code [allcomputerprograms.blogspot.com]

- 7. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

Molar Absorptivity and Spectral Properties of Diphenylamine Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar absorptivity and spectral properties of diphenylamine sulfonic acid, a compound of significant interest in various scientific and pharmaceutical applications. This document summarizes key quantitative data, details experimental protocols for spectral analysis, and visualizes essential workflows and relationships to support research and development activities.

Spectroscopic Properties

Diphenylamine-4-sulfonic acid and its salts are primarily characterized by their ultraviolet (UV) absorption. The key spectral properties are summarized below. The data presented is predominantly for the barium and sodium salts, which are common forms of this compound.

UV-Visible Absorption Data

The absorption characteristics of diphenylamine-4-sulfonic acid are influenced by the solvent and the specific salt form. The absorption maximum (λmax) in water is consistently observed in the 290-295 nm range.

| Parameter | Value | Compound Form | Solvent | Reference |

| Absorption Maximum (λmax) | 290 - 295 nm | Barium Salt | Water | |

| Specific Absorptivity (A 1%/1cm) | 600 - 700 | Barium Salt | Water (0.001% solution) | |

| Molar Absorptivity (ε) | 18,900 - 22,050 M⁻¹cm⁻¹ | Barium Salt (Calculated) | Water | |

| Molar Absorptivity (ε) | ~8,138 - ~9,494 M⁻¹cm⁻¹ | Sodium Salt (Calculated) | Water |

Note on Molar Absorptivity Calculation: The molar absorptivity (ε) was calculated from the specific absorptivity (A 1%/1cm) using the formula: ε = (A 1%/1cm) * Molar Mass / 10. For the barium salt (Molar Mass = 633.88 g/mol ) and the sodium salt (Molar Mass = 271.27 g/mol ). As specific absorptivity data for the sodium salt was not available, the calculation is based on the assumption of a similar chromophore contribution, though this may vary.

Fluorescence Properties

Detailed experimental data on the intrinsic fluorescence of diphenylamine-4-sulfonic acid is limited in readily available literature. However, diphenylamine and its derivatives are known to exhibit fluorescence. The sulfonic acid group, being electron-withdrawing, may influence the fluorescence quantum yield and the positions of the excitation and emission maxima. Further experimental characterization is required to fully elucidate the fluorescence profile of this specific compound. A study on the simultaneous determination of diphenylamine and nitrosodiphenylamine utilized photochemically induced fluorescence, indicating that fluorescent species can be generated.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the spectral properties of this compound.

UV-Visible Spectrophotometry Protocol

This protocol outlines the procedure for determining the molar absorptivity of this compound.

Objective: To determine the absorption spectrum and molar absorptivity of diphenylamine-4-sulfonic acid in a given solvent.

Materials:

-

Diphenylamine-4-sulfonic acid salt (e.g., sodium or barium salt)

-

Spectrophotometer grade solvent (e.g., deionized water, ethanol, methanol)

-

Calibrated UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of diphenylamine-4-sulfonic acid salt.

-

Dissolve the weighed compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, 0.0125 mM, 0.00625 mM).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

-

Sample Measurement:

-

Starting with the most dilute solution, rinse the sample cuvette with the working solution two to three times.

-

Fill the cuvette with the working solution and place it in the spectrophotometer.

-

Record the absorbance spectrum.

-

Repeat this step for all the prepared working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

Record the absorbance value at λmax for each concentration.

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration), the slope of the linear regression of this plot will be the molar absorptivity (ε).

-

Fluorescence Spectroscopy Protocol

This protocol provides a general framework for characterizing the fluorescence properties of this compound.

Objective: To determine the excitation and emission spectra of diphenylamine-4-sulfonic acid.

Materials:

-

Diphenylamine-4-sulfonic acid salt

-

Fluorescence-grade solvent (e.g., cyclohexane, ethanol)

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare a dilute stock solution of diphenylamine-4-sulfonic acid in the chosen solvent (e.g., 10⁻⁵ to 10⁻⁶ M). The concentration should be low enough to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Determination of Emission Spectrum:

-

Based on the UV-Vis absorption spectrum, set the excitation wavelength to the absorption maximum (λmax), or slightly lower.

-

Scan a range of emission wavelengths longer than the excitation wavelength (e.g., if λex = 295 nm, scan from 310 nm to 600 nm).

-

The resulting spectrum is the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Determination of Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths shorter than the emission maximum (e.g., from 250 nm to λem - 10 nm).

-

The resulting spectrum is the fluorescence excitation spectrum. The peak of this spectrum should correspond to the absorption maximum (λmax).

-

-

Blank Measurement:

-

Record the emission spectrum of the pure solvent under the same conditions to identify any background fluorescence or Raman scattering peaks.

-

-

Data Analysis:

-

Report the excitation maximum (λex) and emission maximum (λem).

-

If a standard with a known quantum yield is available, the quantum yield of the sample can be determined using the comparative method.

-

Visualizations

Experimental Workflow for Molar Absorptivity Determination

An In-depth Technical Guide to the Safe Handling of Diphenylamine Sulfonic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling of Diphenylamine Sulfonic Acid (primarily available as its sodium salt, CAS No. 6152-67-6) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound Sodium Salt is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Statements:

Precautionary Statements:

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

While some safety data sheets indicate that the substance does not meet the criteria for classification under GHS, it is prudent to handle it as an irritant.[4][5] Chronic exposure may lead to more severe health effects, paralleling those of diphenylamine, which can affect the nervous system, liver, and kidneys.[6]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

-

Engineering Controls: Always handle this compound in a well-ventilated area.[7][8] The use of a fume hood or local exhaust ventilation is strongly recommended, especially when handling the powdered form, to keep airborne concentrations low and prevent dust generation.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[6][7][8] Standard safety glasses may be used if they include side-shields.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber with a thickness >0.11 mm) and a lab coat or chemical-resistant apron.[7][8][9] Contaminated clothing should be removed and washed before reuse.[6]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a dust filter is necessary.[7][8]

-

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7] The recommended storage temperature is between 15–25°C.[3][9]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[2][4][8] Violent reactions can occur with strong oxidizers.[4][9]

-

The product is considered stable under normal ambient conditions.[8]

-

First Aid and Emergency Procedures

Immediate and appropriate action is vital in the event of exposure or a spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6][7] Seek medical attention.[8][10] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the skin with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation develops or persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][10] Remove contact lenses if present and easy to do.[1] Call an ophthalmologist.[1] |

| Ingestion | Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth and have them drink two glasses of water.[1] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[7] |

Spill and Leak Procedures

-

Evacuate: Restrict access to the spill area.[11]

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Wear the appropriate PPE as described in Section 2.

-

Contain: Prevent the spill from entering drains or waterways.[1]

-

Clean-up:

-

Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][7]

-

Small Spill (Liquid Solution): Absorb with an inert, dry material (e.g., sand, vermiculite) and place in a waste disposal container.[10]

-

Large Spill: Absorb with an inert material and place in an appropriate waste disposal container.[10]

-

-

Decontaminate: Clean the affected area thoroughly with water.[10]

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[4][10]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound Sodium Salt.

| Property | Value |

| CAS Number | 6152-67-6 |

| Molecular Formula | C₁₂H₁₀NNaO₃S[7][12] |

| Molecular Weight | 271.27 g/mol [7][12][13] |

| Appearance | Off-white to light grey powder[12] |

| Melting Point | >300 °C[3][12] |

| Solubility in Water | 820 g/L (at 20°C)[4][14] |

| pH | 5.7 (10 g/L aqueous solution at 20°C)[4] |

| Bulk Density | ~160 kg/m ³[4] |

Toxicological Information

Detailed toxicological data for this compound is limited.[1] However, it is classified as an irritant to the skin, eyes, and respiratory system.[1][2] The health hazards are often considered parallel to those of Diphenylamine, which is moderately toxic and can cause methemoglobinemia.[6]

| Toxicity Type | Data |

| Acute Oral Toxicity | No data available.[1] Not classified as harmful by ingestion by EC Directives, but may still be damaging to individuals with pre-existing organ damage. |

| Carcinogenicity | Not considered carcinogenic.[8] |

| Mutagenicity | No data available.[1] |

| Reproductive Toxicity | No data available.[1] |

Experimental Protocol: Use as a Redox Indicator

This compound is commonly used as a redox indicator, for instance, in the titration of ferrous ions (Fe²⁺) with potassium dichromate (K₂Cr₂O₇).[3][15]

Objective: To determine the concentration of an Fe²⁺ solution using a standardized K₂Cr₂O₇ solution.

Materials:

-

Analyte: Ferrous ammonium sulfate solution of unknown concentration.

-

Titrant: Standardized ~0.1 N Potassium Dichromate solution.

-

Indicator: 0.2% (w/v) Sodium Diphenylamine Sulfonate solution.

-

Sulfuric Acid (H₂SO₄), concentrated.

-

Phosphoric Acid (H₃PO₄), concentrated.

-

Standard laboratory glassware (burette, pipette, conical flask).

Methodology:

-

Preparation: Pipette 25.00 mL of the ferrous ammonium sulfate solution into a 250 mL conical flask.

-

Acidification: Carefully add 10 mL of 1:1 sulfuric acid and 5 mL of concentrated phosphoric acid to the flask. The phosphoric acid helps to lower the potential of the Fe³⁺/Fe²⁺ system for a sharper endpoint.

-

Indicator Addition: Add 2-3 drops of the Sodium Diphenylamine Sulfonate indicator solution to the flask. The solution should be colorless.[15]

-

Titration: Titrate the solution with the standardized potassium dichromate solution from a burette. Swirl the flask continuously.

-

Endpoint: The endpoint is reached when the solution changes from colorless (or the green of Cr³⁺) to a sharp, persistent violet-purple color.[15][16] This color change signifies that the indicator has been oxidized after all the Fe²⁺ has been consumed.

-

Replication: Repeat the titration at least two more times to ensure precision.

-

Calculation: Calculate the concentration of the ferrous solution using the standard titration formula (N₁V₁ = N₂V₂).

Visualizations

The following diagrams illustrate key safety workflows and hazard relationships for this compound.

Caption: Workflow for handling a laboratory spill of this compound.

Caption: Primary hazard relationships for this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. This compound SODIUM SALT [exporterlabchemicals.com]

- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. carlroth.com [carlroth.com]

- 10. scribd.com [scribd.com]

- 11. wcs.mi.safeschoolssds.com [wcs.mi.safeschoolssds.com]

- 12. 4-Diphenylamine Sulfonic Acid Sodium Salt | CAS 6152-67-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. Sodium diphenylamine-4-sulfonate | C12H10NNaO3S | CID 517002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 15. academysavant.com [academysavant.com]

- 16. datapdf.com [datapdf.com]

An In-depth Technical Guide to Diphenylamine Sulfonic Acid and Its Salts

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of diphenylamine-4-sulfonic acid and its commonly used sodium and barium salts, focusing on their core properties and applications, particularly as a redox indicator.

Core Properties

Diphenylamine-4-sulfonic acid and its salts are key reagents in analytical chemistry. Their utility primarily stems from their distinct color change upon oxidation, making them excellent redox indicators. A summary of their fundamental physicochemical properties is presented below.

| Property | Diphenylamine-4-sulfonic acid | Diphenylamine-4-sulfonic acid Sodium Salt | Diphenylamine-4-sulfonic acid Barium Salt |

| CAS Number | 101-57-5[1][2] | 6152-67-6[3][4][5][6][7] | 6211-24-1[8][9][10][11] |

| Molecular Formula | C₁₂H₁₁NO₃S[1][2] | C₁₂H₁₀NNaO₃S[3][4][5][7] | C₂₄H₂₀BaN₂O₆S₂[8][9][10] |

| Molecular Weight | 249.29 g/mol [1][2] | 271.27 g/mol [3][4][5][7] | 633.88 g/mol [8][9][10] |

| Appearance | Not specified in search results | Off-white powder[3] to off-white to beige to light grey crystalline powder[6] | White to grey crystals, crystalline solid or powder[12] |

| Solubility in Water | Not specified in search results | 820 g/L[4] | Moderately soluble[9], slightly soluble[12] |

| Melting Point | Not specified in search results | >300 °C[3] (decomposes at 200 °C[4]) | >300 °C[10] |

Application as a Redox Indicator

Diphenylamine sulfonic acid is widely employed as a redox indicator in various titrations, most notably in the determination of iron (II) with potassium dichromate. The indicator is colorless in its reduced form and undergoes a sharp, reversible color change to a violet or purple color at the equivalence point.

The logical workflow for utilizing this compound as a redox indicator in a typical titration is illustrated below.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CAS No. 101-57-5 this compound - CAS Chemical [chemicalcas.com]

- 3. 4-Diphenylamine Sulfonic Acid Sodium Salt | CAS 6152-67-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Diphenylamine-4-sulfonic acid sodium salt redox indicator ACS 6152-67-6 [sigmaaldrich.com]

- 5. 二苯胺-4-磺酸钠 ACS reagent | Sigma-Aldrich [sigmaaldrich.com]

- 6. 423660500 [thermofisher.com]

- 7. Diphenylamine-4-sulfonic acid sodium salt | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Diphenylamine-4-sulfonic acid barium salt redox indicator 6211-24-1 [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]

The Solubility Profile of Diphenylamine-4-Sulfonic Acid and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenylamine-4-sulfonic acid and its common salts in various solvents. This document is intended to be a valuable resource for laboratory professionals requiring solubility data for experimental design, particularly in analytical chemistry and related fields.

Core Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility |

| Diphenylamine-4-sulfonic acid sodium salt | Water | 20 | 820 g/L[1] |

| Hot Alcohol | - | Soluble[2] | |

| Diphenylamine-4-sulfonic acid barium salt | Water | - | Moderately Soluble[3][4][5] |

| Acetonitrile | - | Slightly Soluble[5][6] | |

| DMSO | - | Slightly Soluble (solubility increases with heat)[5][6] | |

| Diphenylamine-4-sulfonic acid (Free Acid) | Water | - | Soluble (qualitative) |

Experimental Protocol: Determination of Qualitative Solubility

The following is a generalized procedure for determining the qualitative solubility of a solid organic compound like diphenylamine-4-sulfonic acid in various solvents.

Materials and Equipment:

-

Small test tubes and a test tube rack

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

-

The compound to be tested (e.g., Diphenylamine-4-sulfonic acid)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

-

Sample Preparation: Add approximately 20-30 mg of finely powdered diphenylamine-4-sulfonic acid to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, securely cap and vigorously shake the test tube for 30-60 seconds. A vortex mixer can be used for more consistent agitation.

-

Observation: Allow the mixture to stand for 1-2 minutes and observe.

-

Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

-

Slightly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, repeating the mixing and observation steps after each addition.

-

Heating: If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

-

Record Keeping: Meticulously record the observations for each solvent, noting the approximate amount of solvent required for complete dissolution if applicable, and the effect of temperature.

-

Repeat: Repeat the procedure for each solvent to be tested.

Visualization of an Application Workflow

Diphenylamine-4-sulfonic acid and its salts are widely used as redox indicators, particularly in the titration of iron (II) with a strong oxidizing agent like potassium dichromate.[7][8][9] The workflow for such an analytical procedure is outlined below.

Caption: Workflow for Redox Titration of Fe(II) with K2Cr2O7.

References

- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. DIPHENYLAMINE-4-SULFONIC ACID BARIUM SALT | 6211-24-1 [chemicalbook.com]

- 5. DIPHENYLAMINE-4-SULFONIC ACID BARIUM SALT CAS#: 6211-24-1 [m.chemicalbook.com]

- 6. DIPHENYLAMINE-4-SULFONIC ACID BARIUM SALT CAS#: 1300-92-1 [m.chemicalbook.com]

- 7. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]

Diphenylamine Sulfonic Acid: A Comprehensive Technical Guide to its Redox Potential and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of diphenylamine sulfonic acid, a vital redox indicator. We will delve into its electrochemical properties, the mechanism of its function, and its significant applications, particularly in redox titrations. This document offers detailed experimental protocols and visual representations to facilitate a thorough understanding and practical application of this compound in a laboratory setting.

Core Concepts: Redox Potential and Significance

This compound, most commonly utilized as its sodium or barium salt, is a pH-independent redox indicator.[1] Its primary significance lies in its sharp and distinct color change at a specific electrode potential, making it an invaluable tool for determining the endpoint of redox titrations. The standard electrode potential of the indicator is intermediate between that of many common oxidizing and reducing agents, allowing for its widespread use.

The color transition of this compound is from a colorless or pale green reduced form to a deep violet or reddish-purple oxidized form.[2] This distinct change provides a clear visual cue for the stoichiometric point of a reaction. One of its most notable applications is in the titration of ferrous ions (Fe²⁺) with potassium dichromate (K₂Cr₂O₇).[3][4][5]

A key advantage of this compound over its parent compound, diphenylamine, is its enhanced solubility in aqueous solutions due to the sulfonic acid group.[6] This property, along with its sharp color change and stability, makes it a preferred indicator in many analytical procedures.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its application in a common redox titration.

Table 1: Electrochemical Properties of this compound

| Property | Value | Conditions |

| Standard Redox Potential (E⁰) | +0.84 V | at pH=0 and 20 °C in 1 M Sulfuric acid |

| Oxidized Form Color | Red-violet / Purple | |

| Reduced Form Color | Colorless | |

| Molar Mass (Sodium Salt) | 271.27 g/mol | |

| Solubility (Sodium Salt) | 820 g/L |

Data sourced from multiple references.

Table 2: Key Potentials in the Titration of Fe²⁺ with K₂Cr₂O₇

| System | Standard Redox Potential (E⁰) |

| Cr₂O₇²⁻ / 2Cr³⁺ | +1.33 V |

| This compound (Indicator) | +0.84 V |

| Fe³⁺ / Fe²⁺ | +0.77 V |

Note: The addition of phosphoric acid in the titration of Fe²⁺ with K₂Cr₂O₇ is crucial. It forms a colorless complex with the ferric ions (Fe³⁺) produced during the reaction. This complexation lowers the formal potential of the Fe³⁺/Fe²⁺ couple, ensuring that the indicator is oxidized only after the complete oxidation of the ferrous ions, thus preventing a premature endpoint.[3][4]

Reaction Mechanism and Signaling Pathway

The function of this compound as a redox indicator involves a two-step oxidation process. Initially, the colorless this compound is irreversibly oxidized to the colorless diphenylbenzidine sulfonic acid. Subsequently, this intermediate is reversibly oxidized to the intensely colored violet quinoid imine derivative, which is responsible for the visible endpoint of the titration.

References

- 1. gspchem.com [gspchem.com]

- 2. quora.com [quora.com]

- 3. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

- 4. kfs.edu.eg [kfs.edu.eg]

- 5. Estimation of fe(ii) ions by titrating against k2 cr2o7 using internal indicator | DOCX [slideshare.net]

- 6. Chrominfo: Redox indicator: Theory, Mechanism, Types, Use, Example, List [chrominfo.blogspot.com]

An In-depth Technical Guide to Redox Titrations Using Diphenylamine Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of redox titrations utilizing diphenylamine sulfonic acid as an indicator. It delves into the fundamental principles, experimental protocols, and practical applications relevant to analytical chemistry, particularly within research and pharmaceutical development.

Introduction to Redox Titrations

Redox (reduction-oxidation) titrations are a cornerstone of quantitative chemical analysis, used to determine the concentration of an analyte by reacting it with a titrant of known concentration in a reaction involving electron transfer. The equivalence point, where the titrant has completely reacted with the analyte, is identified by a sharp change in the electrochemical potential of the system. This change is typically visualized using a redox indicator, a substance that changes color at a specific electrode potential.

This compound and its salts (e.g., sodium or barium diphenylamine sulfonate) are widely used as internal indicators in redox titrations.[1] They offer distinct advantages over older indicators like diphenylamine, including better solubility in aqueous solutions and a sharper, more brilliant color change at the endpoint.[2] This makes them particularly suitable for titrations involving strong oxidizing agents like potassium dichromate.[3]

The Indicator: this compound

This compound is an organic compound that undergoes a reversible oxidation-reduction process, resulting in a distinct color change. The reduced form of the indicator is colorless, while its oxidized form is a deep violet.[1]

Mechanism of Action

The color change mechanism involves a two-step oxidation process. Initially, the colorless this compound is oxidized to diphenylbenzidine sulfonic acid, which is also colorless. This is the intermediate, reduced form of the indicator. At the equivalence point of the titration, a slight excess of the oxidizing titrant further oxidizes the diphenylbenzidine sulfonic acid to a quinoid-type structure, which is intensely colored.[2]

The overall reaction is reversible. The intense violet color appears when the potential of the solution is sufficiently high (oxidizing) and disappears if a reducing agent is added to lower the potential.

Figure 1: Oxidation mechanism of this compound indicator.

Quantitative Data

The selection of a suitable redox indicator is governed by the electrode potentials of the titrant and analyte half-reactions. The indicator's transition potential should ideally lie on the steep portion of the titration curve, close to the equivalence point potential.

| Redox Couple/Indicator | Half-Reaction | Standard Potential (E°) | Formal Potential (E'°) |

| Potassium Dichromate (Titrant) | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.33 V[3] | - |

| Iron (Analyte) | Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 V[4] | +0.61 V (in H₂SO₄/H₃PO₄)[5][6] |

| This compound | In(ox) + 2e⁻ ⇌ In(red) | ca. +0.85 V | ca. +0.78 V[3][7] |

Table 1: Standard and Formal Electrode Potentials at 25°C

The addition of phosphoric acid (H₃PO₄) is crucial in the titration of iron(II) with dichromate. Phosphoric acid forms a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration.[5][8] This complexation lowers the formal potential of the Fe³⁺/Fe²⁺ couple, making the potential change at the equivalence point more pronounced and ensuring the indicator's transition potential falls correctly within this sharp change.[3][8]

Experimental Protocols

A common and important application of this titration is the determination of iron content, for instance, in an iron ore sample or for the standardization of solutions.[9] The following protocols detail the preparation of reagents and the titration procedure for determining the concentration of ferrous ammonium sulfate (Mohr's salt).

Preparation of Reagents

1. Standard 0.1 N (0.0167 M) Potassium Dichromate (K₂Cr₂O₇) Solution:

-

Accurately weigh approximately 4.9 g of primary standard grade potassium dichromate (previously dried at 150-200°C for 2 hours).[10]

-

Quantitatively transfer the solid to a 1000 mL volumetric flask.

-

Dissolve in distilled water, fill to the mark, and mix thoroughly.[11] Potassium dichromate is a primary standard, so its concentration can be calculated directly from the mass weighed.

2. 0.1 N Ferrous Ammonium Sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O] Solution (Mohr's Salt):

-

Weigh approximately 39.2 g of ferrous ammonium sulfate.

-

Transfer to a 1000 mL volumetric flask.

-

Add about 500 mL of distilled water and 20 mL of concentrated sulfuric acid (to prevent hydrolysis and oxidation of the ferrous ions).[12][13]

-

Swirl to dissolve, then dilute to the mark with distilled water and mix well. This solution must be standardized as it is not a primary standard.

3. This compound Indicator (0.2% w/v):

4. Sulfuric Acid-Phosphoric Acid Mixture:

-

Carefully add 150 mL of concentrated sulfuric acid and 150 mL of 85% phosphoric acid to 700 mL of distilled water while cooling and stirring.[16]

Standardization of Ferrous Ammonium Sulfate Solution

References

- 1. academysavant.com [academysavant.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

- 4. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]

- 5. collegedunia.com [collegedunia.com]

- 6. The formal potential of Fe3+Fe2+ in a sulphuric acid class 12 chemistry CBSE [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. scribd.com [scribd.com]

- 10. books.rsc.org [books.rsc.org]

- 11. brainkart.com [brainkart.com]

- 12. quora.com [quora.com]

- 13. byjus.com [byjus.com]